REACTION_CXSMILES
|
C[OH:2].[C:3]([O:6][CH3:7])(=[O:5])[CH3:4].O.[C:9](O)(=O)[CH3:10]>>[CH:4](=[O:2])[C:3]1[O:6][CH:7]=[CH:10][CH:9]=1.[C:3]([O:6][CH3:7])(=[O:5])[CH3:4]
|
Name
|
14d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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15d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Name
|
28d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Name
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14d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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28d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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48d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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14d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)OC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
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Name
|
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Type
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product
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Smiles
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Name
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Type
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product
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Smiles
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C(C)(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[C:3]([O:6][CH3:7])(=[O:5])[CH3:4].O.[C:9](O)(=O)[CH3:10]>>[CH:4](=[O:2])[C:3]1[O:6][CH:7]=[CH:10][CH:9]=1.[C:3]([O:6][CH3:7])(=[O:5])[CH3:4]
|
Name
|
14d
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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Name
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15d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Name
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28d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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Type
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reactant
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Smiles
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CO
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Name
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14d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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28d
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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Name
|
48d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
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Name
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14d
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C(C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[C:3]([O:6][CH3:7])(=[O:5])[CH3:4].O.[C:9](O)(=O)[CH3:10]>>[CH:4](=[O:2])[C:3]1[O:6][CH:7]=[CH:10][CH:9]=1.[C:3]([O:6][CH3:7])(=[O:5])[CH3:4]
|
Name
|
14d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
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Name
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15d
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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Name
|
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Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
CO
|
Name
|
28d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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Name
|
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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CO
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Name
|
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Name
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14d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
|
28d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
|
48d
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Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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Name
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14d
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)OC
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[C:3]([O:6][CH3:7])(=[O:5])[CH3:4].O.[C:9](O)(=O)[CH3:10]>>[CH:4](=[O:2])[C:3]1[O:6][CH:7]=[CH:10][CH:9]=1.[C:3]([O:6][CH3:7])(=[O:5])[CH3:4]
|
Name
|
14d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
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Name
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15d
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Name
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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CO
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Name
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28d
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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CO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Name
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14d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
|
28d
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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Name
|
48d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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14d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)OC
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[C:3]([O:6][CH3:7])(=[O:5])[CH3:4].O.[C:9](O)(=O)[CH3:10]>>[CH:4](=[O:2])[C:3]1[O:6][CH:7]=[CH:10][CH:9]=1.[C:3]([O:6][CH3:7])(=[O:5])[CH3:4]
|
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|
14d
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Quantity
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Type
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reactant
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Smiles
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Name
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15d
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Name
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28d
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Quantity
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Type
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reactant
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Smiles
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Name
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0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C(C)(=O)O
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Name
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Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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CO
|
Name
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14d
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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|
Name
|
28d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
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Name
|
48d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Name
|
14d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C(C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |